molecular formula C13H14ClNO3 B14114082 Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate

Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate

Cat. No.: B14114082
M. Wt: 267.71 g/mol
InChI Key: QRUXABHXBZSKQI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of acrylate, featuring a chloroacetamido group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-(2-chloroacetamido)phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon, to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of continuous flow reactors allows for the efficient synthesis of acrylate monomers, minimizing side products and facilitating large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

QRUXABHXBZSKQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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